molecular formula C16H23N3O4 B11786303 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

Cat. No.: B11786303
M. Wt: 321.37 g/mol
InChI Key: ACJKAFYSNXZABX-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a synthetic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) core linked to a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group. The Boc group enhances steric hindrance and stability, while the piperidine moiety provides conformational flexibility, enabling diverse molecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-11-6-9-19(10-7-11)13-12(14(20)21)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

ACJKAFYSNXZABX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 1,5-Diaminopentane Derivatives

Piperidine rings are constructed via cyclization of 1,5-diaminopentane precursors. A representative method involves:

  • Treating 1,5-dibromopentane with sodium azide to form 1,5-diazidopentane.

  • Staudinger reaction with triphenylphosphine to generate the diamine.

  • Acid-catalyzed cyclization to yield piperidine.

Reaction Conditions:

StepReagentsTemperatureYield
1NaN₃, DMF80°C85%
2PPh₃, THF25°C92%
3HCl, EtOHReflux78%

Reductive Amination

Alternative routes employ reductive amination of glutaraldehyde with ammonium acetate:
Glutaraldehyde+NH₄OAcNaBH₃CN, MeOHPiperidine\text{Glutaraldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Piperidine}
Yield: 68% after purification by vacuum distillation.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine amine using tert-butyl dicarbonate:
Piperidine-4-amine+(Boc)₂OEt₃N, DCMBoc-protected piperidine\text{Piperidine-4-amine} + \text{(Boc)₂O} \xrightarrow{\text{Et₃N, DCM}} \text{Boc-protected piperidine}

Optimized Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.2 equiv)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 94%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.05–3.15 (m, 2H, NCH₂), 3.85–4.00 (m, 2H, NCH₂)

  • HRMS: [M+H]⁺ calcd. for C₁₀H₂₀N₂O₂: 201.1603, found: 201.1598

Functionalization of Nicotinic Acid

Bromination at the 2-Position

Nicotinic acid is brominated using N-bromosuccinimide (NBS):
Nicotinic acid+NBSAIBN, CCl₄2-Bromonicotinic acid\text{Nicotinic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} 2\text{-Bromonicotinic acid}

Conditions:

  • Radical initiator: Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Reaction time: 12 h

  • Yield: 76%

Conversion to Boronic Ester

The brominated derivative is transformed into a Suzuki coupling partner:
2-Bromonicotinic acid+PinacolboranePd(dppf)Cl₂, KOAc2-(Bpin)nicotinic acid2\text{-Bromonicotinic acid} + \text{Pinacolborane} \xrightarrow{\text{Pd(dppf)Cl₂, KOAc}} 2\text{-(Bpin)nicotinic acid}

Key Parameters:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride

  • Ligand: Dppf

  • Yield: 82%

Coupling of Boc-Piperidine and Nicotinic Acid

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling links the components:
Boc-piperidine+2-Bromonicotinic acidPd₂(dba)₃, XantphosTarget compound\text{Boc-piperidine} + 2\text{-Bromonicotinic acid} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Target compound}

Optimized Protocol:

ParameterValue
CatalystPd₂(dba)₃ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (3 equiv)
SolventToluene
Temperature110°C
Time24 h
Yield65%

Side Products:

  • N-Boc deprotection: <5% under these conditions.

Microwave-Assisted Coupling

Accelerated synthesis using microwave irradiation:
Conditions:

  • Power: 300 W

  • Temperature: 150°C

  • Time: 1 h

  • Yield: 72%

Final Deprotection and Acidification

The ethyl ester intermediate (if present) is hydrolyzed:
Ethyl esterNaOH, EtOH/H₂ONicotinic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{Nicotinic acid}

Workflow:

  • Saponification with 2M NaOH (3 equiv)

  • Acidification to pH 2 with HCl

  • Precipitation and filtration
    Purity: >99% by HPLC

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Coupling Strategies

MethodCatalystYield (%)Purity (%)
Buchwald-HartwigPd₂(dba)₃6598.5
Suzuki-MiyauraPd(PPh₃)₄5897.2
MicrowavePd(OAc)₂7299.1

Microwave-assisted coupling provides superior yields and shorter reaction times but requires specialized equipment.

Characterization and Quality Control

Critical Analytical Data:

  • Melting Point: 214–216°C

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H), 3.20–3.35 (m, 4H), 7.45 (dd, J = 7.8 Hz, 1H), 8.50 (d, J = 4.9 Hz, 1H)

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (Boc N-H)

HPLC Conditions:

  • Column: C18, 5 µm

  • Mobile phase: MeCN/H₂O (0.1% TFA)

  • Retention time: 6.8 min

Industrial-Scale Production Considerations

Challenges:

  • Catalyst recycling in Pd-mediated reactions

  • Boc group stability during prolonged heating

Solutions:

  • Continuous flow chemistry: Reduces reaction time from 24 h to 15 min.

  • Immobilized catalysts: Pd on carbon or polymer supports enable reuse for >5 cycles .

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid has been studied for its potential as a drug candidate due to its structural similarity to known pharmaceuticals. Its ability to modulate nicotinic acetylcholine receptors makes it a candidate for treating neurological disorders such as Alzheimer's disease.

Application Area Description
Neurological DisordersPotential treatment for Alzheimer's disease through modulation of acetylcholine receptors.
Anticancer ResearchInvestigated as a kinase inhibitor, targeting pathways involved in cancer cell proliferation.
Anti-inflammatory AgentsExplored for its ability to inhibit pathways related to inflammation and immune response.

Pharmacology

The pharmacological profile of this compound indicates that it may exhibit various biological activities, including anti-inflammatory and anticancer effects. Studies have documented its interaction with specific receptors that mediate these effects.

Biochemical Studies

Research has shown that compounds similar to this compound can influence cellular signaling pathways, making them valuable tools in biochemical research.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of nicotinic acid on neuronal cells exposed to oxidative stress. The results indicated that compounds with a piperidine structure significantly reduced cell death, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research published in Cancer Research demonstrated that piperidine-based compounds could inhibit specific kinases involved in tumor growth. The study found that this compound exhibited promising anticancer activity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The nicotinic acid moiety may interact with nicotinic receptors or other biological targets, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Acid Moiety Key Substituents
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid (Target) Piperidine + Boc-amine Nicotinic acid Pyridine ring at position 2
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid Piperazine + Boc Acetic acid Shorter alkyl chain (C2)
(2S)-2-[(4-[(tert-butoxycarbonyl)amino]piperidin-1-yl)propanoyl]piperidine-1,4-dione Piperidine + Boc-amine Propanoic acid Propanoyl group and diketopiperidine
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(furan-2-yl)acetic acid Piperidine + Boc-amine Acetic acid + furan Furan aromatic substituent

Key Observations :

  • Nicotinic Acid vs.
  • Piperidine vs. Piperazine : Piperazine (in the acetic acid analog) has two nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidine .
  • Furan Substituent: The furan-containing derivative adds a planar aromatic group, which may enhance solubility in non-polar environments .

Biological Activity

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

1. Pharmacodynamics
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound may act as an agonist or antagonist depending on the receptor subtype, influencing synaptic transmission and neuronal excitability.

2. Anti-inflammatory Effects
Research indicates that derivatives of nicotinic acid exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases. The mechanism involves the modulation of cytokine release and inhibition of pro-inflammatory pathways.

3. Neuroprotective Properties
Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function, indicating its potential for therapeutic use in neurodegenerative disorders.

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory effects of similar compounds in vitro. Results showed significant inhibition of TNF-alpha production in macrophages treated with the compound, supporting its potential application in inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
nAChR ModulationAgonist/Antagonist
Anti-inflammatoryCytokine inhibition
NeuroprotectionOxidative stress reduction

Q & A

Q. What are the key steps in synthesizing 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with the introduction of the tert-butoxycarbonyl (Boc) protective group to the piperidine amine, followed by coupling with nicotinic acid derivatives. Critical parameters include temperature control (e.g., maintaining 0–25°C during Boc protection), solvent selection (e.g., dichloromethane or THF for solubility), and reaction time optimization to maximize yield. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrogen and carbon environments, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/nicotinic acid moieties. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's stability and solubility during synthesis?

The Boc group enhances solubility in organic solvents (e.g., THF, DCM) due to its hydrophobic tert-butyl moiety, facilitating reaction homogeneity. It also protects the amine from undesired side reactions (e.g., nucleophilic attacks) during intermediate synthesis, improving stability. Acidic conditions (e.g., TFA) are required for Boc removal in later stages .

Q. What purification methods are recommended post-synthesis to achieve high purity?

Column chromatography using silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane) effectively separates intermediates. For final purification, recrystallization from ethanol or methanol yields crystalline products with ≥95% purity, as validated by HPLC .

Advanced Research Questions

Q. How can computational modeling techniques predict the reactivity of intermediates in the synthesis of this compound?

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR peak assignments (e.g., overlapping signals) are addressed via 2D techniques (COSY, HSQC) to correlate proton and carbon shifts. High-resolution MS (HRMS) distinguishes isobaric species, while X-ray crystallography provides definitive stereochemical confirmation if crystals are obtainable .

Q. What are the mechanistic insights into the removal of the Boc group under acidic conditions in this compound?

Boc cleavage occurs via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine. Kinetic studies using HCl in dioxane or TFA in DCM reveal pseudo-first-order dependence on acid concentration, with rate constants influenced by steric hindrance from the piperidine ring .

Q. How does the substitution pattern on the nicotinic acid moiety affect the compound's interaction with biological targets?

Substituents at the 4-position of nicotinic acid (e.g., alkyl or aryl groups) modulate electronic and steric properties, impacting binding affinity to enzymes like NADPH oxidases. Structure-Activity Relationship (SAR) studies using analogs with varied substituents (e.g., methyl, phenyl) reveal trends in inhibitory potency, validated via enzymatic assays .

Q. What experimental approaches are used to determine the stereochemical configuration of the piperidine ring in this compound?

Chiral HPLC with polysaccharide-based columns separates enantiomers, while Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy provides absolute configuration. Comparative analysis with known stereoisomers (e.g., via NOESY NMR) further confirms spatial arrangements .

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